
CID 170997577
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromic acetate, also known as chromium(III) acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This compound is commonly encountered as a green or blue-green solid and is soluble in water. It is a member of a family of salts where the cation has the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, and it is often associated with various anions such as chloride and nitrate .
准备方法
Synthetic Routes and Reaction Conditions
Chromic acetate is typically prepared by the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is treated with sodium acetate, which leads to the rapid precipitation of chromic acetate as a bright red powder. The reaction can be summarized as follows:
[ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{OAc}^{-} + 2 \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{OAc})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods
In industrial settings, chromic acetate is produced by adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle. The mixture is heated while stirring to 70-80°C for about 6 hours. After the reaction, the mixture is cooled, and the resulting crystals are separated, dried, and screened to obtain the final product .
化学反应分析
Types of Reactions
Chromic acetate undergoes various types of chemical reactions, including:
Oxidation: Chromic acetate can be oxidized to form chromium(III) oxide.
Reduction: It can be reduced to chromium(II) acetate.
Substitution: Ligands in chromic acetate can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc is commonly used as a reducing agent.
Substitution: Ligand substitution reactions often involve the use of other acetate or chloride ligands.
Major Products
Oxidation: Chromium(III) oxide.
Reduction: Chromium(II) acetate.
Substitution: Various substituted chromium complexes.
科学研究应用
Chromic acetate has several applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other chromium compounds.
Biology: It is used in studies involving the interaction of chromium with biological molecules.
Medicine: Research is ongoing into its potential use in treating certain medical conditions.
Industry: It is used in the production of dyes, pigments, and as a mordant in textile dyeing
作用机制
The mechanism of action of chromic acetate involves its ability to form coordination complexes with various ligands. The chromium centers in chromic acetate are octahedrally coordinated, and the compound can interact with other molecules through ligand exchange and redox reactions. The molecular targets and pathways involved include the formation of stable complexes with organic and inorganic ligands, which can influence various chemical and biological processes .
相似化合物的比较
Chromic acetate can be compared with other similar compounds such as:
Chromium(II) acetate: This compound features a quadruple bond between two chromium atoms and is used as a reducing agent.
Iron(III) acetate: Similar in structure to chromic acetate, but with iron as the central metal.
Manganese(III) acetate: Another similar compound with manganese as the central metal.
Chromic acetate is unique due to its distinctive structure, which features octahedral chromium(III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands .
属性
分子式 |
C6H9CrO6-3 |
|---|---|
分子量 |
229.13 g/mol |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/p-3 |
InChI 键 |
RNYGFMAGXOZVNR-UHFFFAOYSA-K |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
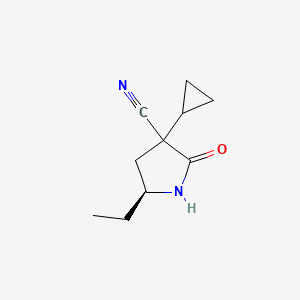

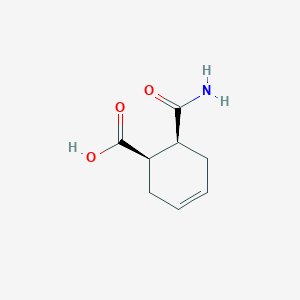
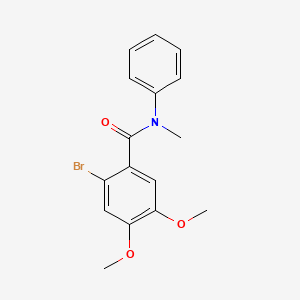
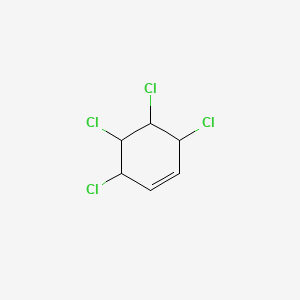
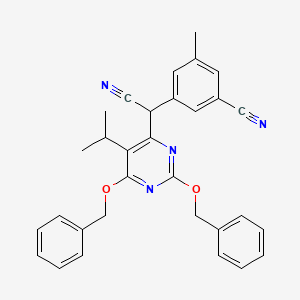
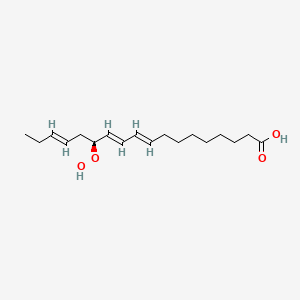
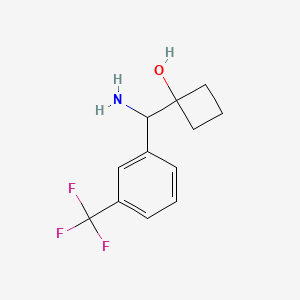
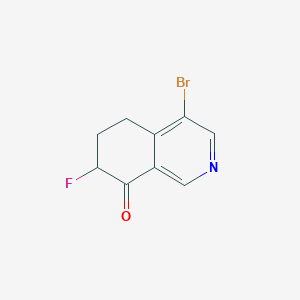
![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
